molecular formula C14H20ClNO3S B2564519 3-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide CAS No. 1351591-92-8

3-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide

Cat. No.: B2564519
CAS No.: 1351591-92-8
M. Wt: 317.83
InChI Key: GTABDCQGKYKQES-UHFFFAOYSA-N
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Description

3-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide is a chemical compound of interest in medicinal chemistry and biochemical research. It features a benzenesulfonamide scaffold, a structure that is prevalent in the development of compounds targeting various biological processes. Research into structurally similar benzenesulfonamide derivatives has demonstrated their potential as inhibitors of protein-protein interactions and as key components in the design of ligands for neurological targets . The specific combination of the 3-chloro phenyl ring and the 2-cyclohexyl-2-hydroxyethyl group in this molecule suggests it may be a valuable intermediate or tool compound for researchers investigating new therapeutic agents. Studies on analogous compounds indicate that the benzenesulfonamide core can contribute to high binding affinity and selectivity in biological systems . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

3-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3S/c15-12-7-4-8-13(9-12)20(18,19)16-10-14(17)11-5-2-1-3-6-11/h4,7-9,11,14,16-17H,1-3,5-6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTABDCQGKYKQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNS(=O)(=O)C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzenesulfonyl chloride and 2-cyclohexyl-2-hydroxyethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 3-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The hydroxyethyl group can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

    Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield a sulfonamide derivative, while oxidation of the hydroxyethyl group may produce a ketone.

Scientific Research Applications

3-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors to trigger or block specific signaling pathways.

    Altering Cellular Functions: Affecting cellular functions such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s cyclohexyl-hydroxyethyl group differs from the piperidine-based substituents in analogs like PZ-1361 and compound 7, which may alter solubility and binding kinetics.

Structural and Functional Group Analysis

  • In contrast, compound 7 lacks a free hydroxyl group but includes an ether-linked dihydrobenzofuran, which may stabilize hydrophobic interactions .

Key Observations :

  • The hydroxyethyl and cyclohexyl groups in the target compound may favor 5-HT₇ or α2A receptor antagonism, similar to PZ-1361 and compound 7 .
  • Gold Scores from PPARγ ligands suggest that substituents like quinolin-3-yloxy (compound 7) enhance binding affinity compared to simpler groups .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Water Solubility
Target Compound ~450 (estimated) ~3.5 Low
PZ-1361 ~520 (estimated) ~4.2 Moderate
Compound 7 464.01 ~3.8 Low

Key Observations :

  • The cyclohexyl group likely increases lipophilicity (higher LogP) compared to piperidine-containing analogs.
  • Lower molecular weight of compound 7 may improve membrane permeability relative to the target compound.

Crystallographic and Validation Data

  • PZ-1361: No crystallographic data reported, though SHELX programs (e.g., SHELXL) are commonly used for small-molecule refinement .
  • Nickel Complex () : Distorted square-planar geometry with S/O coordination; highlights the role of sulfonamide groups in metal chelation .
  • Structure Validation : Tools like PLATON (used in ) ensure accuracy in bond lengths and angles for analogs .

Biological Activity

3-Chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a chloro group, a cyclohexyl ring, and a hydroxyl group, which may contribute to its pharmacological properties. This article reviews available literature on the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C₁₃H₁₈ClN₁O₃S
  • Molecular Weight : 303.81 g/mol

Biological Activity Overview

The biological activities of 3-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide have been explored in various studies, highlighting its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. A study evaluating various benzenesulfonamides found that compounds similar to 3-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide demonstrated effective inhibition against several bacterial strains:

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
4aE. coli6.67 mg/mL
4hS. aureus6.63 mg/mL
4eC. albicans6.63 mg/mL

These findings suggest that the compound may be effective against common pathogens, warranting further investigation into its mechanism of action and therapeutic applications .

Anti-inflammatory Activity

In vivo studies have demonstrated that sulfonamides can significantly reduce inflammation. For instance, compounds similar to 3-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide were tested for their ability to inhibit carrageenan-induced rat paw edema:

Time (hours)% Inhibition
194.69%
289.66%
387.83%

This data indicates a robust anti-inflammatory effect, suggesting that the compound could be beneficial in treating inflammatory conditions .

The mechanism by which sulfonamides exert their biological effects typically involves inhibition of bacterial folate synthesis by targeting dihydropteroate synthase (DHPS). Additionally, their anti-inflammatory effects may be attributed to the modulation of pro-inflammatory cytokines and pathways involved in the inflammatory response.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of benzenesulfonamides demonstrated that modifications at the para position significantly enhanced antibacterial activity against E. coli and S. aureus, suggesting that structural variations can optimize efficacy.
  • Inflammation Models : In experimental models using carrageenan-induced paw edema, the administration of related sulfonamide compounds significantly reduced swelling, indicating their potential use in treating acute inflammatory conditions.

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